molecular formula C14H22O4 B14682485 2,2'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]di(ethan-1-ol) CAS No. 36307-58-1

2,2'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]di(ethan-1-ol)

Cat. No.: B14682485
CAS No.: 36307-58-1
M. Wt: 254.32 g/mol
InChI Key: COXCXPNFHWHKQP-UHFFFAOYSA-N
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Description

2,3,5,6-Tetramethyl-1,4-bis(2-hydroxyethoxy)benzene is an organic compound characterized by a benzene ring substituted with four methyl groups and two hydroxyethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetramethyl-1,4-bis(2-hydroxyethoxy)benzene typically involves the reaction of 2,3,5,6-tetramethyl-1,4-dihydroxybenzene with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the hydroxyl groups on the ethylene oxide, resulting in the formation of the hydroxyethoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetramethyl-1,4-bis(2-hydroxyethoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to remove the hydroxyethoxy groups.

    Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of the parent benzene ring with reduced substituents.

    Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

2,3,5,6-Tetramethyl-1,4-bis(2-hydroxyethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetramethyl-1,4-bis(2-hydroxyethoxy)benzene involves its interaction with specific molecular targets and pathways. The hydroxyethoxy groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The methyl groups can also affect the compound’s hydrophobic interactions and overall stability.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetramethylbenzene: Similar structure but lacks the hydroxyethoxy groups.

    2,3,5,6-Tetramethyl-1,4-dihydroxybenzene: Precursor compound with hydroxyl groups instead of hydroxyethoxy groups.

    Duroquinone: Contains a similar tetramethylbenzene core but with quinone functionality.

Uniqueness

2,3,5,6-Tetramethyl-1,4-bis(2-hydroxyethoxy)benzene is unique due to the presence of both methyl and hydroxyethoxy groups, which confer distinct chemical and physical properties. This combination of functional groups makes it versatile for various applications in research and industry.

Properties

CAS No.

36307-58-1

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

2-[4-(2-hydroxyethoxy)-2,3,5,6-tetramethylphenoxy]ethanol

InChI

InChI=1S/C14H22O4/c1-9-10(2)14(18-8-6-16)12(4)11(3)13(9)17-7-5-15/h15-16H,5-8H2,1-4H3

InChI Key

COXCXPNFHWHKQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1OCCO)C)C)OCCO)C

Origin of Product

United States

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